1-Methylindoline-2-carbonitrile hydrochloride
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Overview
Description
1-Methylindoline-2-carbonitrilehydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylindoline-2-carbonitrilehydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives.
Industrial Production Methods
Industrial production of 1-Methylindoline-2-carbonitrilehydrochloride may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents, such as water, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Methylindoline-2-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Methylindoline-2-carbonitrilehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylindoline-2-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: An oxidation product of indole derivatives.
1-Methylindole: A simpler indole derivative without the nitrile group.
Uniqueness
1-Methylindoline-2-carbonitrilehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 2-position and the methyl group at the 1-position differentiates it from other indole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-12-9(7-11)6-8-4-2-3-5-10(8)12;/h2-5,9H,6H2,1H3;1H |
InChI Key |
BSKJEDQBDZDFKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC2=CC=CC=C21)C#N.Cl |
Origin of Product |
United States |
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